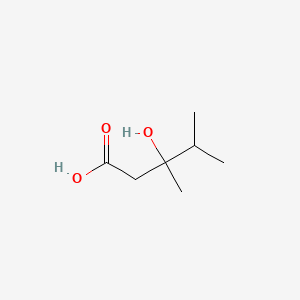
3-Hydroxy-3,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3 It is a carboxylic acid derivative characterized by the presence of a hydroxyl group and two methyl groups attached to the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the selective synthesis from Meldrum’s acids using samarium diiodide (SmI2) in the presence of water. This method allows for the transformation of Meldrum’s acids to 3-hydroxy carboxylic acids under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalysts and reagents can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylpentanoic acid or 3,4-dimethyl-2-pentanone.
Reduction: Formation of 3-hydroxy-3,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-3,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentanoic acid: Similar structure but lacks the hydroxyl group.
3,4-Dimethylpentanoic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxy-2,4-dimethylpentanoic acid: Similar structure with the hydroxyl group at a different position .
Uniqueness
3-Hydroxy-3,4-dimethylpentanoic acid is unique due to the presence of both hydroxyl and methyl groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |
InChI Key |
ARJHZOQTMKOGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


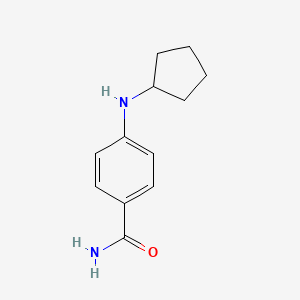
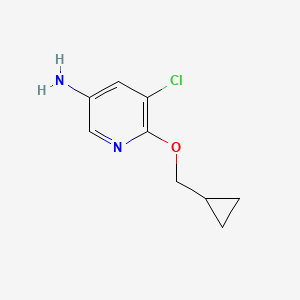
amine](/img/structure/B15274206.png)
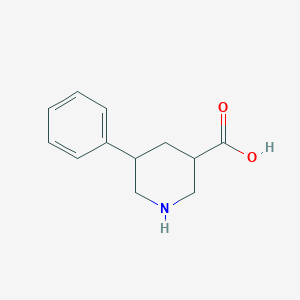
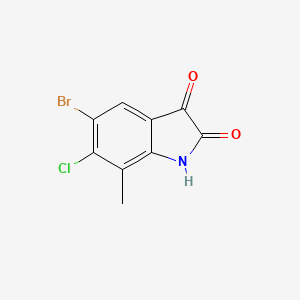


![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
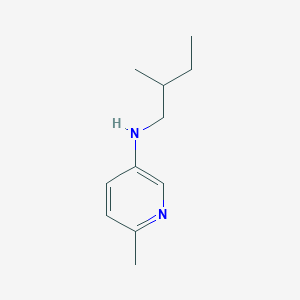
![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)

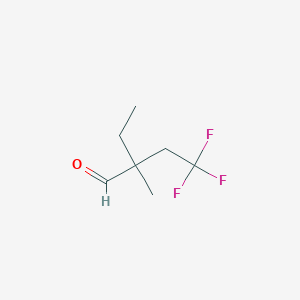
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
